molecular formula C19H22N2O4S B11230528 N-(4-ethylphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-ethylphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230528
M. Wt: 374.5 g/mol
InChI Key: ODQSXELXDDBLOX-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methanesulfonyl group, and an ethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-(4-Fluorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-(4-Chlorophenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Uniqueness

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-4-14-6-8-15(9-7-14)20-19(22)18-12-21(26(3,23)24)16-11-13(2)5-10-17(16)25-18/h5-11,18H,4,12H2,1-3H3,(H,20,22)

InChI Key

ODQSXELXDDBLOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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